1H-pyrrolo[2,3-f]quinoline
Description
Contextualization within Fused Heterocyclic Nitrogen Systems
1H-pyrrolo[2,3-f]quinoline is a tricyclic aromatic organic compound built upon a fused heterocyclic nitrogen system. Such systems are a cornerstone of organic chemistry, defined by structures where two or more rings, at least one of which is heterocyclic, share atoms. fiveable.me The structure of this compound, with the chemical formula C₁₁H₈N₂, is formed by the fusion of a pyrrole (B145914) ring with a quinoline (B57606) scaffold. chemspider.com This creates a rigid, planar molecule characterized by an extended π-conjugated system.
The presence and position of the two nitrogen atoms—one in the pyrrole ring and one in the quinoline portion—create a unique electronic environment that dictates the molecule's chemical behavior and properties. Fused heterocyclic systems are significant due to their unique chemical properties and biological activities, serving as key components in natural products and pharmaceuticals. fiveable.me The fusion of different nitrogen-containing rings, as seen in this compound, allows for a vast diversity of structures and properties. This is analogous to other well-known fused nitrogen heterocycles like indole (B1671886), which is a fusion of benzene (B151609) and pyrrole, or acridine, which contains two benzene rings fused to a central pyridine (B92270) ring. wikipedia.orgslideshare.net
The specific arrangement of the fused rings gives rise to different constitutional isomers, each with distinct characteristics. For instance, besides the [2,3-f] fusion, other isomers like 1H-pyrrolo[3,2-c]quinoline and 1H-pyrrolo[3,2-h]quinoline exist, where the pyrrole ring is fused at different positions of the quinoline core, leading to different spatial and electronic properties.
| Properties of this compound | |
| Molecular Formula | C₁₁H₈N₂ |
| Molecular Weight | 168.19 g/mol |
| CAS Number | 233-36-3 |
| Appearance | Solid |
| Melting Point | 235-240 °C |
Data sourced from multiple references. chemspider.comlookchem.com
Historical Perspectives on Pyrroloquinoline Scaffold Research
The scientific journey into pyrroloquinoline scaffolds is intrinsically linked to the broader history of heterocyclic chemistry, which has been propelled by the study of natural products. Many biologically active alkaloids isolated from plants feature fused heterocyclic systems. The investigation of these natural compounds spurred the development of synthetic methodologies aimed at recreating their complex structures in the laboratory.
Key synthetic reactions in heterocyclic chemistry, such as the Skraup synthesis for quinolines and the Fischer indolization for indoles, have been foundational. slideshare.netthieme-connect.com These classical methods have been adapted and expanded for the construction of more complex fused systems, including the pyrroloquinoline framework. For example, the synthesis of certain pyrroloquinoline isomers has been achieved using a Doebner-von Miller quinoline synthesis following the formation of an indole precursor. thieme-connect.comresearchgate.net The historical trajectory of heterocyclic chemistry, marked by milestones like the isolation of chlorophyll (B73375) derivatives from crude oil in 1936 and the elucidation of the role of purine (B94841) and pyrimidine (B1678525) heterocycles in the genetic code in 1951, provides the backdrop for the ongoing exploration of novel scaffolds like this compound. wikipedia.org
Academic Significance and Research Trajectories of this compound
The academic importance of the this compound scaffold is largely demonstrated through the extensive research into its derivatives. The most prominent of these is 4,5-dihydro-4,5-dioxo-1H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylic acid, famously known as Pyrroloquinoline Quinone (PQQ). thieme-connect.comnih.gov PQQ is a redox-active coenzyme found in various bacterial dehydrogenases, where it plays a crucial role in electron transfer processes. nih.gov The discovery and study of PQQ has driven significant research into the synthesis and properties of the parent pyrroloquinoline system and its analogues. thieme-connect.comresearchgate.net
Current research trajectories focus on several key areas:
Synthesis of Derivatives: A primary research direction involves the synthesis of novel derivatives of the this compound core. By introducing various functional groups at different positions on the tricyclic system, chemists can systematically modify the molecule's properties. This allows for the creation of libraries of compounds for screening in various applications. mdpi.com
Biological Investigations: The scaffold is being explored for its potential in medicinal chemistry. Studies have investigated derivatives of this compound for a range of biological activities, including antiproliferative and antileishmanial properties. The synthesis of PQQ isomers serves not only to confirm their potential natural occurrence but also to act as molecular probes to understand enzyme active sites. thieme-connect.comresearchgate.net
Materials Science: The rigid, planar structure and extended π-electron system of this compound make it an interesting candidate for materials science applications. Its photophysical properties, such as fluorescence, are a subject of ongoing investigation.
The development of advanced analytical methods, such as high-performance liquid chromatography (HPLC) and capillary electrophoresis, has been crucial for separating and studying PQQ and its closely related isomers, facilitating more specific detection and characterization in biological and chemical systems. nih.govrsc.org
| Isomers of the Pyrroloquinoline Scaffold | Key Distinguishing Feature |
| This compound | The parent scaffold for the coenzyme PQQ; derivatives studied for anticancer and antimicrobial properties. |
| 1H-pyrrolo[3,2-c]quinoline | Features a distinct spatial arrangement due to the [3,2-c] fusion, affecting electronic distribution. |
| 1H-pyrrolo[3,2-h]quinoline | Exhibits unique fluorescence quenching properties and serves as a computational benchmark for vibrational studies. |
Structure
3D Structure
Properties
IUPAC Name |
6H-pyrrolo[2,3-f]quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2/c1-2-9-10(12-6-1)4-3-8-5-7-13-11(8)9/h1-7,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJBMMMJOXRZENQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC=C3C=CN=C3C2=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10491006 | |
| Record name | 1H-Pyrrolo[2,3-f]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10491006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
233-36-3 | |
| Record name | 1H-Pyrrolo[2,3-f]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10491006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Pyrrolo[2,3-f]quinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies and Chemical Transformations of 1h Pyrrolo 2,3 F Quinoline
Strategic Approaches to the Core 1H-pyrrolo[2,3-f]quinoline Scaffold
The construction of the this compound framework has been approached through various synthetic routes, ranging from traditional multi-step sequences to more contemporary cascade and catalyst-mediated reactions.
Multi-Step Synthesis Pathways
A prominent multi-step pathway to 2-substituted this compound derivatives is the Fischer indole (B1671886) synthesis . This classical method involves the acid-catalyzed reaction of a suitably substituted phenylhydrazine with an appropriate ketone or aldehyde. For the synthesis of 2-substituted 1H-pyrrolo[2,3-f]quinolines, the reaction is typically carried out between 6-hydrazinoquinoline and a relevant carbonyl compound. nih.gov The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a frontiersin.orgfrontiersin.org-sigmatropic rearrangement followed by the elimination of ammonia to yield the final indole ring fused to the quinoline (B57606) core. nih.govalfa-chemistry.comwikipedia.org
While the Fischer indole synthesis is a well-established method, other multi-step approaches for constructing different pyrroloquinoline isomers have been reported, which could potentially be adapted for the synthesis of the this compound scaffold. These often involve the sequential construction of the pyrrole (B145914) and quinoline rings through various condensation and cyclization reactions. frontiersin.org
Cascade and Tandem Reactions for Ring Annulation
Cascade and tandem reactions offer an elegant and efficient approach to the synthesis of complex heterocyclic systems like this compound by forming multiple bonds in a single synthetic operation. While specific examples for the direct construction of the this compound scaffold via cascade reactions are not extensively documented in readily available literature, the synthesis of other pyrroloquinoline isomers through such pathways provides valuable insights. For instance, cascade cycloaddition and annulation reactions have been effectively employed in the synthesis of novel polysubstituted pyrrolo[1′,2′:1,2]azocino[4,5-c]quinolines. rsc.org Such strategies, often involving domino [3+2] cycloaddition, ring-expansion, and annulation processes, highlight the potential for developing similar concise routes to the this compound core.
Catalyst-Mediated and Catalyst-Free Synthetic Protocols
Catalyst-Mediated Protocols: The Fischer indole synthesis, a cornerstone for preparing 2-substituted 1H-pyrrolo[2,3-f]quinolines, is inherently a catalyst-mediated process. Brønsted acids such as hydrochloric acid and sulfuric acid, as well as Lewis acids like zinc chloride, are commonly employed to facilitate the key cyclization step. nih.govwikipedia.org The choice of catalyst can influence the reaction conditions and yields.
In the broader context of pyrroloquinoline synthesis, various other catalytic systems have been explored. For instance, the synthesis of pyrrolo[3,4-c]quinolones has been achieved using pyrazole as a promoter in a diketene-based reaction. frontiersin.org Palladium-catalyzed cross-coupling reactions are also instrumental in the synthesis of precursors for other pyrrolo[2,3-c]quinoline alkaloids. beilstein-journals.org
Catalyst-Free Protocols: While many synthetic routes to quinoline and its derivatives rely on catalysts, there is a growing interest in developing catalyst-free methods for environmental and economic reasons. For the synthesis of certain pyrrolo[3,4-c]quinolone scaffolds, a catalyst-free reaction involving diketene, isatin, and primary amines in ethanol has been reported, showcasing a green chemistry approach. frontiersin.org Although a specific catalyst-free protocol for this compound has not been prominently detailed, the development of such methods for related structures suggests the feasibility of future research in this area.
Green Chemistry Considerations in this compound Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact. Key considerations include the use of less hazardous solvents, reduction of reaction steps, and the development of catalyst-free or recyclable catalytic systems. researchgate.net
In the context of quinoline synthesis, greener approaches often involve the use of water as a solvent, microwave-assisted reactions to reduce reaction times and energy consumption, and the use of solid acid catalysts that can be easily recovered and reused. researchgate.net For example, a green synthesis of pyrrolo[3,4-c]quinolones has been demonstrated using ethanol as a solvent, which is considered a more environmentally benign option than many traditional organic solvents. frontiersin.orgnih.gov The development of one-pot and multicomponent reactions, which reduce the number of synthetic steps and purification procedures, also aligns with the principles of green chemistry. frontiersin.org While specific green chemistry protocols for this compound are not extensively reported, the application of these general principles holds promise for more sustainable synthetic routes in the future.
Regioselective Functionalization and Derivatization
The ability to selectively introduce substituents at specific positions of the this compound scaffold is crucial for modulating its physicochemical and biological properties. The distinct electronic nature of the pyrrole and quinoline rings allows for regioselective functionalization.
Introduction of Substituents at Pyrrole and Quinoline Moieties
Pyrrole Moiety: The pyrrole ring in the this compound system is generally more susceptible to electrophilic substitution than the quinoline ring. The most common site for electrophilic attack on a pyrrole ring is the C2 position. wikipedia.org Therefore, reactions such as halogenation, nitration, and acylation would be expected to occur preferentially on the pyrrole moiety. The Fischer indole synthesis inherently allows for the introduction of a wide variety of substituents at the 2-position of the pyrrole ring by choosing the appropriate ketone or aldehyde as the starting material. nih.gov
Quinoline Moiety: The functionalization of the quinoline ring in the this compound scaffold can be more challenging due to the deactivating effect of the fused pyrrole ring and the nitrogen atom in the quinoline ring itself. However, C-H activation has emerged as a powerful tool for the regioselective functionalization of quinolines. mdpi.com The nitrogen atom in the quinoline ring can act as an internal directing group, often favoring functionalization at the C2 or C8 positions. nih.gov While specific examples of C-H activation on the this compound core are not widely reported, this strategy holds significant potential for the selective introduction of aryl, alkyl, and other functional groups onto the quinoline part of the molecule. Additionally, traditional nucleophilic aromatic substitution reactions can be employed on quinoline precursors that are appropriately activated with leaving groups.
The synthesis of various substituted 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives has been achieved, showcasing methods for introducing a range of functional groups onto the quinoline portion of a related scaffold. nih.gov These methods, which include reactions with aldehydes and ketones bearing both electron-donating and electron-withdrawing groups, could potentially be adapted for the derivatization of this compound. nih.gov
Exploration of Side Chain Effects on Molecular Properties
The molecular properties and biological activity of the this compound scaffold are significantly influenced by the nature and position of its side chains. Research into 2-substituted derivatives, which are structurally related to the naturally occurring anticancer compound ellipticine, has demonstrated that these modifications can modulate their interaction with biological targets. nih.gov
Studies have shown that 2-substituted this compound derivatives can form molecular complexes with double-stranded DNA through intercalation. nih.gov This interaction is a key mechanism for their observed biological effects, including the inhibition of DNA synthesis in tumor cells. The antiproliferative activity of these compounds has been evaluated in various cell lines, revealing that the specific substituent at the 2-position plays a crucial role in determining the potency of the compound. For instance, derivatives have shown notable activity in inhibiting DNA synthesis in Ehrlich ascites tumor cells. nih.gov
The introduction of different side chains leads to variations in physicochemical properties such as lipophilicity, electronic distribution, and steric bulk, which in turn affect the compound's ability to bind to its target. The data below illustrates how different substituents on the pyrroloquinoline core can influence its biological activity.
Table 1: Effect of Side Chain Substitution on the Biological Activity of Pyrroloquinoline Derivatives
| Compound Type | Side Chain/Substitution | Observed Molecular Property/Activity | Reference |
|---|---|---|---|
| 2-substituted this compound | Various substituents | Capable of forming in vitro molecular complexes with native double-stranded DNA. | nih.gov |
| 2-substituted this compound | Various substituents | Inhibition of DNA synthesis in Ehrlich ascites tumor cells. | nih.gov |
| 2-substituted 1H-pyrrolo[3,2-h]quinoline | Various substituents | Induction of an antiproliferative effect and extensive DNA fragmentation in mammalian cells. |
Parallel Synthesis and Library Generation for Research Screening
To efficiently explore the therapeutic potential of the this compound scaffold, parallel synthesis techniques are employed to generate large libraries of structurally diverse analogues for high-throughput screening. tandfonline.com A prominent method for this is the use of one-pot, multi-component reactions, which offer a streamlined and efficient approach to creating a multitude of derivatives from simple starting materials. tandfonline.com
One such strategy involves a three-component reaction between an aromatic aldehyde, 1H-indol-5-amine, and a 1,3-dicarbonyl compound. tandfonline.comnih.gov This catalyst-free condensation reaction is highly versatile, allowing for the generation of a diverse library of pyrrolo[3,2-f]quinolines by simply varying the three starting components. The reaction conditions can also be tuned; for example, the choice of 1,3-dicarbonyl compound and the reaction temperature can determine whether the final product is aromatized or unaromatized. nih.gov This methodology is well-suited for parallel synthesis, enabling the rapid production of a significant number of distinct compounds for biological evaluation. tandfonline.com
Another combinatorial approach utilizes post-Ugi modifications to create libraries. A series of uniquely functionalized 2,3,-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives were synthesized in one or two steps using this strategy, highlighting its utility in generating novel and diverse scaffolds for screening.
Table 2: Methodologies for Parallel Synthesis of Pyrroloquinoline Libraries
| Synthesis Method | Components | Key Features | Outcome | Reference |
|---|---|---|---|---|
| One-Pot Three-Component Reaction | Aromatic aldehyde, 1H-indol-5-amine, 1,3-dicarbonyl compounds | Catalyst-free conditions; reaction outcome dependent on reactants and temperature. | Generation of a 25-membered library of PQQ skeletons for bio-active screening. | tandfonline.com |
| Post-Ugi Modification Strategy | (Not specified) | Atom-efficient; operationally simple functionalization. | Synthesis of a library of novel and functionalized pyrroloquinolinone derivatives. |
Synthesis of Pyrroloquinoline Quinone (PQQ) and Analogues Containing the this compound Core
Pyrroloquinoline quinone (PQQ), also known as methoxatin, is a redox cofactor whose structure is formally a 4,5-dihydro-4,5-dioxo-1H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylic acid. Its synthesis, both chemical and biological, relies on the formation and modification of the core this compound skeleton.
In chemical synthesis, a multi-step linear process has been developed. google.comgoogle.com A key late-stage intermediate in this process is 5-methoxy-1H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylic acid 2-ethyl ester-7,9-dimethyl ester. google.com This intermediate is oxidized using an agent like ceric ammonium nitrate (CAN) to produce the corresponding quinone. google.com The final step involves the hydrolysis of the ester groups to yield PQQ. One patented method describes treating 4,5-dioxo-4,5-dihydro-1H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylic acid 2-ethyl ester 7,9-dimethyl ester with a base such as lithium hydroxide in a tetrahydrofuran (THF) solution at low temperatures. google.comgoogle.com Subsequent controlled acidification generates the final PQQ product. google.com
Biosynthesis of PQQ in bacteria such as Klebsiella pneumoniae also proceeds via intermediates built on the this compound core. nih.govnih.gov The entire PQQ molecule is derived from two amino acids: a conserved glutamate and a conserved tyrosine, which are encoded in a small precursor peptide, PqqA. nih.gov A series of enzymes encoded by the pqq operon (pqqA-F) catalyze the complex series of reactions. The process involves cross-linking the glutamate and tyrosine residues, excision from the peptide chain, and a sequence of cyclization and oxidation steps to form the final tricyclic quinone structure. nih.gov For instance, the enzyme PqqC is believed to catalyze the final cyclization and oxidation steps in the pathway. nih.govnih.gov
Table 3: Key Intermediates in the Synthesis of Pyrroloquinoline Quinone (PQQ)
| Synthesis Type | Key Intermediate | Subsequent Transformation | Reference |
|---|---|---|---|
| Chemical Synthesis | 5-methoxy-1H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylic acid 2-ethyl ester-7,9-dimethyl ester | Oxidation with Ceric Ammonium Nitrate (CAN). | google.com |
| Chemical Synthesis | 4,5-dioxo-4,5-dihydro-1H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylic acid 2-ethyl ester 7,9-dimethyl ester | Base-mediated hydrolysis of ester groups. | google.comgoogle.com |
| Biosynthesis | Cross-linked glutamate and tyrosine residues within PqqA peptide | Enzymatic excision, spontaneous Schiff base formation, dioxygenation, and cyclization/oxidation. | nih.gov |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Ellipticine |
| 1H-pyrrolo[3,2-h]quinoline |
| Aromatic aldehyde |
| 1H-indol-5-amine |
| 1,3-dicarbonyl compound |
| 2,3,-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one |
| Pyrroloquinoline Quinone (PQQ) |
| Methoxatin |
| 4,5-dihydro-4,5-dioxo-1H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylic acid |
| 5-methoxy-1H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylic acid 2-ethyl ester-7,9-dimethyl ester |
| Ceric ammonium nitrate |
| 4,5-dioxo-4,5-dihydro-1H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylic acid 2-ethyl ester 7,9-dimethyl ester |
| Lithium hydroxide |
| Tetrahydrofuran (THF) |
| Glutamate |
Spectroscopic and Advanced Structural Elucidation of 1h Pyrrolo 2,3 F Quinoline Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone for the structural elucidation of 1H-pyrrolo[2,3-f]quinoline derivatives, offering precise information about the proton and carbon environments within the molecule.
Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide fundamental information regarding the chemical environment of each atom in a this compound derivative. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic shielding around a nucleus, while coupling constants (J), in Hertz (Hz), reveal the connectivity between adjacent nuclei.
In the ¹H NMR spectrum, the proton of the N-H group in the pyrrole (B145914) ring typically appears as a broad singlet at a downfield chemical shift, often above 10.0 ppm, due to its acidic nature and potential involvement in hydrogen bonding. Protons on the aromatic rings exhibit characteristic chemical shifts and coupling patterns that are influenced by the electronic effects of substituents.
The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The chemical shifts for carbons in the heterocyclic rings are distinct from those in any attached substituent groups. Carbons bonded to nitrogen atoms are typically deshielded and appear at higher chemical shifts. Theoretical calculations combined with experimental data are often used to assign specific chemical shifts to individual carbon atoms, especially in complex derivatives. tsijournals.com
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for Substituted Pyrroloquinoline Cores Note: Data is compiled from various pyrrolo[1,2-a]quinoline (B3350903) and related derivatives. Actual shifts for this compound may vary based on substitution.
| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Pyrrole C-H | 6.2 - 7.2 | 99 - 115 |
| Quinoline (B57606) C-H | 7.4 - 8.4 | 125 - 145 |
| Pyrrole N-H | > 10.0 (often broad) | N/A |
| Quaternary Carbons | N/A | 128 - 146 |
This is an interactive table. Click on the headers to sort.
For complex this compound derivatives with overlapping signals in one-dimensional spectra, two-dimensional (2D) NMR techniques are indispensable for unambiguous structural assignment.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. Each peak in the 2D spectrum corresponds to a C-H bond, providing a direct link between the ¹H and ¹³C NMR data.
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals long-range couplings between protons and carbons, typically over two to three bonds (²JCH and ³JCH). This is crucial for establishing the connectivity across quaternary carbons and heteroatoms, allowing for the assembly of the complete molecular skeleton. For instance, the correlation between the N-H proton and carbons in both the pyrrole and quinoline rings can confirm the fusion of the heterocyclic systems. jst-ud.vn
Pyrroloquinolines can exist in different tautomeric forms, particularly when substituted with hydroxyl or amino groups. osi.lv This tautomerism involves the migration of a proton, leading to a dynamic equilibrium between two or more structures. osi.lvresearchgate.net If the interconversion between tautomers is rapid on the NMR timescale, the resulting spectrum will show a weighted average of the signals for each form. This can lead to broadened peaks or chemical shifts that are intermediate between those expected for the individual tautomers. In some cases, variable temperature NMR studies can be used to slow down the exchange process, allowing for the observation of signals from individual tautomers. jst-ud.vn
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a vital tool for determining the molecular weight of this compound derivatives and for gaining structural information through fragmentation analysis. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the molecule with high confidence. beilstein-journals.orgsphinxsai.com
Electron impact (EI) or electrospray ionization (ESI) are common techniques used to generate molecular ions. The fragmentation patterns observed in the mass spectrum are characteristic of the molecule's structure. The stable, fused aromatic ring system of the this compound core often results in a prominent molecular ion peak. Fragmentation typically involves the loss of substituents or the cleavage of side chains. The fragmentation pathways of the heterocyclic core itself can be complex but often involve sequential losses of small molecules like HCN or C₂H₂. The study of fragmentation patterns in related heterocyclic systems, such as pyrrolizidine (B1209537) alkaloids and pyrimidines, provides a basis for predicting and interpreting the fragmentation of novel this compound derivatives. mjcce.org.mksapub.org
Vibrational Spectroscopy (IR, Raman) for Molecular Fingerprinting and Hydrogen Bonding Analysis
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a "molecular fingerprint" based on the vibrational modes of the molecule.
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying functional groups. Key vibrational bands for this compound derivatives include:
N-H Stretch: A characteristic band in the region of 3200-3500 cm⁻¹, which can be sharp or broad depending on the extent of hydrogen bonding.
C-H Stretch (Aromatic): Bands typically appear above 3000 cm⁻¹.
C=C and C=N Stretches: A series of bands in the 1400-1650 cm⁻¹ region are characteristic of the aromatic and heteroaromatic rings. sphinxsai.com
Raman Spectroscopy: Raman spectroscopy is complementary to IR and is particularly sensitive to non-polar bonds and symmetric vibrations. It is a powerful tool for studying the skeletal vibrations of the fused ring system. nih.gov
Both techniques are highly sensitive to intermolecular interactions, especially hydrogen bonding. The formation of hydrogen bonds, for instance involving the pyrrole N-H group, typically results in a broadening and a shift to lower frequency of the N-H stretching band in the IR spectrum. nih.govmdpi.com
Table 2: Key IR Absorption Frequencies for this compound Derivatives
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Notes |
| N-H Stretch | 3200 - 3500 | Position and shape are sensitive to hydrogen bonding. |
| Aromatic C-H Stretch | 3000 - 3100 | Typically weak to medium intensity. |
| C=C/C=N Ring Stretch | 1400 - 1650 | A series of sharp bands, characteristic of the aromatic system. |
| C-H Out-of-plane Bend | 740 - 840 | Pattern can indicate the substitution on the aromatic rings. astrochem.org |
This is an interactive table. Click on the headers to sort.
Electronic Absorption and Fluorescence Spectroscopy for Photophysical Characterization
Electronic absorption (UV-Vis) and fluorescence spectroscopy are used to investigate the photophysical properties of this compound derivatives, which are often fluorescent.
UV-Vis Absorption Spectroscopy: The UV-Vis spectrum arises from electronic transitions between molecular orbitals (typically π → π* transitions in aromatic systems). The spectrum is characterized by the wavelengths of maximum absorption (λmax) and the corresponding molar absorptivity values. The absorption profile is sensitive to the extent of conjugation and the nature of any substituents on the pyrroloquinoline ring system.
Fluorescence Spectroscopy: Upon excitation with light of an appropriate wavelength, many this compound derivatives exhibit fluorescence, emitting light at a longer wavelength (a Stokes shift). The fluorescence emission spectrum, quantum yield (ΦF), and fluorescence lifetime are key parameters that characterize the emission properties. beilstein-journals.org The fluorescence of these compounds can be sensitive to the local environment, such as solvent polarity and the presence of quenchers. This sensitivity has been exploited in studies of their interaction with biological macromolecules like DNA. nih.gov The determination of the fluorescence quantum yield is typically performed using a standard reference compound, such as 9,10-diphenylanthracene. beilstein-journals.orgresearchgate.net
Absence of Specific Crystallographic Data for this compound Derivatives
A thorough and extensive search of scientific literature and crystallographic databases has revealed a significant gap in the availability of X-ray crystallography data for derivatives of the specific chemical compound this compound. Despite targeted searches for crystal structures, including unit cell parameters, space group information, and detailed bond lengths and angles, no specific experimental data for this heterocyclic system could be located in the public domain.
While research exists on various isomers and related pyrroloquinoline structures, the explicit solid-state structural elucidation for derivatives of the this compound scaffold via single-crystal X-ray diffraction appears to be an area that is not yet documented in published scientific literature. Consequently, a detailed discussion and the creation of data tables for section "3.5. X-ray Crystallography for Solid-State Structure Determination" cannot be provided at this time without the foundational experimental data.
This finding highlights a potential area for future research within the field of structural chemistry, as the empirical determination of the three-dimensional structures of this compound derivatives would be invaluable for a complete understanding of their chemical and physical properties.
Computational and Theoretical Chemistry Studies of 1h Pyrrolo 2,3 F Quinoline
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are instrumental in elucidating the fundamental electronic properties and predicting the behavior of molecules.
The electronic structure of a molecule governs its reactivity. Quantum chemical calculations can determine various descriptors that help in predicting how and where a molecule might react.
Detailed research findings on related heterocyclic systems demonstrate the utility of these descriptors. For instance, studies on benzofused thieno[3,2-b]furans have successfully used DFT and HF calculations to understand their chemical reactivity. semanticscholar.org Global descriptors such as ionization energy, molecular hardness, and electrophilicity, along with local descriptors like Fukui functions and electrostatic potential energy surfaces, have been employed to identify reactive sites. semanticscholar.org In the context of 1H-pyrrolo[2,3-f]quinoline, similar calculations would be expected to reveal the most probable sites for electrophilic or nucleophilic attack. The distribution of electron density, highest occupied molecular orbital (HOMO), and lowest unoccupied molecular orbital (LUMO) are key to this analysis. For example, in many nitrogen-containing heterocycles, the nitrogen atoms and specific carbon atoms are often the most reactive centers. mdpi.com The energy gap between the HOMO and LUMO is a critical parameter, with a larger gap generally indicating greater molecular stability and lower reactivity. researchgate.net
Table 1: Key Electronic Reactivity Descriptors and Their Significance This table is a generalized representation based on principles from computational chemistry studies of heterocyclic compounds.
| Descriptor | Significance |
| HOMO Energy | Indicates the ability to donate electrons; higher energy corresponds to a better electron donor. |
| LUMO Energy | Indicates the ability to accept electrons; lower energy corresponds to a better electron acceptor. |
| HOMO-LUMO Gap | Relates to the chemical stability and reactivity of the molecule; a smaller gap suggests higher reactivity. researchgate.net |
| Electron Density | Highlights electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. |
| Fukui Function | A local reactivity descriptor that identifies the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attack. nih.gov |
| Electrostatic Potential | Maps the charge distribution and is used to predict sites for electrostatic interactions. semanticscholar.org |
Energy minimization calculations are performed to find the most stable three-dimensional structure of a molecule, i.e., its lowest energy conformation. For a largely planar and rigid molecule like this compound, these calculations confirm the planarity of the fused ring system. For derivatives with flexible substituents, conformational analysis becomes more complex, involving the exploration of the potential energy surface to identify all stable conformers and the energy barriers between them. Studies on other heterocyclic compounds, such as seven-membered nitrogen heterocycles, have utilized molecular mechanics and semi-empirical methods to explore their conformational space. semanticscholar.org For this compound, energy minimization would likely be performed using DFT methods to obtain a precise geometry. nih.gov
Quantum chemical calculations are highly effective in predicting spectroscopic properties, which can be invaluable for structure elucidation and interpretation of experimental data. Theoretical calculations of 1H and 13C nuclear magnetic resonance (NMR) chemical shifts for quinoline (B57606) derivatives have shown excellent agreement with experimental values. These calculations are typically performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach, often at the HF or DFT level of theory. By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be predicted. Such predictions for this compound would aid in the assignment of its experimental NMR spectra.
Table 2: Illustrative Comparison of Experimental vs. Calculated 13C NMR Chemical Shifts for a Quinoline Derivative This table is based on data for 1,10-Phenanthroline, a related nitrogen heterocyclic compound, to illustrate the accuracy of the predictive methods.
| Atom | Experimental Chemical Shift (ppm) | Calculated Chemical Shift (ppm) |
| C1 | 150.3 | 151.9 |
| C2 | 128.8 | 129.4 |
| C3 | 126.5 | 127.3 |
| C4 | 136.0 | 136.2 |
| C5 | 123.3 | 123.8 |
| C6 | 145.4 | 145.8 |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems, offering insights into conformational dynamics, flexibility, and interactions with the environment, such as solvents.
While this compound itself is a rigid molecule, MD simulations can be used to study the dynamics of its derivatives with flexible side chains. These simulations can reveal the accessible conformations of the substituents and the flexibility of the molecule as a whole. For the parent molecule, MD simulations can provide information about the vibrational motions of the atoms around their equilibrium positions. The general approach for conformational analysis using MD involves simulating the molecule at a given temperature and analyzing the trajectory to identify the different conformations sampled over time. nih.gov
The properties and behavior of a molecule can be significantly influenced by its solvent environment. MD simulations are particularly well-suited for studying these effects. By explicitly including solvent molecules (such as water) in the simulation box, it is possible to model the specific interactions, like hydrogen bonding, between the solute and the solvent. rsc.org For this compound, the nitrogen atoms in the quinoline and pyrrole (B145914) rings are potential hydrogen bond acceptors, and the N-H group in the pyrrole ring can act as a hydrogen bond donor. MD simulations can quantify the extent of this hydrogen bonding and determine the structure of the solvation shell around the molecule. nih.gov The presence of a solvent can also alter the free energy profile of chemical reactions and conformational changes. mdpi.com Implicit solvation models can also be used in conjunction with quantum chemical calculations to account for bulk solvent effects on the electronic structure and energetics. researchgate.net
Table 3: Common Solvents and Their Potential Interactions with this compound This table is a general representation of expected interactions based on the chemical structure of the compound and principles of solvation.
| Solvent | Type | Expected Primary Interaction |
| Water | Protic, Polar | Hydrogen bonding with the N-H group and the nitrogen atoms of the rings. nih.gov |
| Methanol | Protic, Polar | Similar to water, capable of hydrogen bonding. |
| Dimethyl sulfoxide (B87167) (DMSO) | Aprotic, Polar | Dipole-dipole interactions; potential for weak hydrogen bonding. |
| Chloroform | Aprotic, Nonpolar | Primarily van der Waals and dipole-dipole interactions. |
| Toluene (B28343) | Aprotic, Nonpolar | π-stacking interactions between the aromatic rings of toluene and this compound. nih.gov |
Protein-Ligand Binding Dynamics (In Silico)
In silico methods, particularly molecular docking and molecular dynamics (MD) simulations, are pivotal in elucidating the binding mechanisms of this compound derivatives with various biological targets. These computational techniques provide insights into the intermolecular interactions that govern the stability and affinity of protein-ligand complexes, guiding the rational design of new therapeutic agents.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a protein target. For compounds related to the quinoline and pyrroloquinoline scaffold, docking studies have been instrumental in identifying key interactions within the active sites of enzymes like kinases, topoisomerases, and proteases. nih.govphyschemres.orgsciforschenonline.org For instance, studies on quinoline derivatives targeting the Epidermal Growth Factor Receptor (EGFR) have revealed strong interactions with key amino acid residues in the active site. nih.gov Docking analyses of related heterocyclic systems often highlight the importance of hydrogen bonds, π-π stacking, and hydrophobic interactions in achieving high binding affinity. researchgate.net The binding orientation of the quinoline scaffold into the binding cavity of a receptor is a crucial determinant of its potential biological activity. sciforschenonline.org
Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations are employed to study the dynamic behavior of the protein-ligand complex over time. These simulations provide a more realistic representation of the physiological environment, allowing researchers to assess the stability of the predicted binding pose and analyze the flexibility of both the ligand and the protein. physchemres.org MD studies on analogous compounds, such as 1H-pyrrolo[3,2-h]quinoline, have been used to investigate their distribution and favorable binding sites within lipid bilayers, a key aspect of pharmacokinetics. nih.gov These simulations have shown that localization is often driven by electrostatic dipole-dipole and van der Waals interactions rather than strong hydrogen bonding. nih.gov For inhibitors of specific enzymes, MD simulations can elucidate the inhibitory mechanism at a molecular level, revealing how the compound maintains stable interactions with critical regions like the hinge region of a kinase. mdpi.com
| Interaction Type | Description | Key Interacting Moieties/Residues | Significance |
|---|---|---|---|
| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom (donor) and another nearby electronegative atom (acceptor). | Pyrrole N-H, quinoline nitrogen, amino acid side chains (e.g., Ser, His, Gly). sciforschenonline.org | Provides specificity and contributes significantly to binding affinity. |
| π-π Stacking | Attractive, noncovalent interaction between the π systems of aromatic rings. | Pyrroloquinoline aromatic rings, aromatic amino acid residues (e.g., Phe, Tyr, Trp). researchgate.net | Stabilizes the ligand within the binding pocket, particularly in flat, aromatic active sites. |
| Hydrophobic Interactions | The tendency of nonpolar groups to associate in an aqueous environment. | Alkyl or aryl substituents on the ligand, nonpolar amino acid residues (e.g., Leu, Val, Ala). researchgate.net | Major driving force for ligand binding and complex formation. |
| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | All atoms in close proximity at the protein-ligand interface. nih.gov | Contributes to the overall stability and complementarity of the fit. |
Density Functional Theory (DFT) Applications in Pyrroloquinoline Research
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of this compound research, DFT calculations provide fundamental insights into the molecule's geometry, electronic properties, and chemical reactivity, which are essential for understanding its behavior and for developing quantitative structure-activity relationships (QSAR). imist.ma
DFT is first used to determine the most stable three-dimensional conformation of the molecule by optimizing its geometry. Subsequently, a range of quantum-molecular descriptors can be calculated. uantwerpen.be Key parameters derived from DFT analyses include:
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability and reactivity. nih.govuobaghdad.edu.iq
Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.govuantwerpen.be This is vital for predicting how the molecule will interact with biological receptors or other reactants.
These theoretical descriptors are frequently correlated with experimental activities in QSAR studies to build predictive models for designing new compounds with enhanced biological profiles. imist.ma
| Parameter | Abbreviation | Significance in Chemical Research |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | E(HOMO) | Indicates electron-donating ability; related to ionization potential. |
| Lowest Unoccupied Molecular Orbital Energy | E(LUMO) | Indicates electron-accepting ability; related to electron affinity. |
| HOMO-LUMO Energy Gap | ΔE | Correlates with chemical stability and reactivity; a larger gap implies higher stability. nih.gov |
| Molecular Electrostatic Potential | MEP | Visualizes charge distribution, predicting sites for electrophilic and nucleophilic attack. uantwerpen.be |
| Dipole Moment | μ | Measures the polarity of the molecule, affecting intermolecular interactions and solubility. nih.gov |
| Chemical Hardness | η | Measures resistance to change in electron distribution; derived from HOMO-LUMO energies. rsc.org |
In Silico ADMET and Drug-Likeness Prediction for Research Compounds
Before significant resources are invested in synthesizing and testing new compounds, in silico prediction of their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step. These predictions help to identify candidates with a higher probability of success in later developmental stages. For derivatives of this compound, various computational models and cheminformatics tools are used to assess their drug-likeness and pharmacokinetic profiles. researchgate.net
Drug-Likeness and Physicochemical Properties: Drug-likeness is often assessed using established guidelines like Lipinski's Rule of Five and Veber's rule. mdpi.com These rules evaluate key physicochemical properties:
Molecular Weight (MW): Typically < 500 Da.
LogP (Lipophilicity): An octanol-water partition coefficient, usually < 5.
Hydrogen Bond Donors (HBD): Typically ≤ 5.
Hydrogen Bond Acceptors (HBA): Typically ≤ 10.
Topological Polar Surface Area (TPSA): A measure of the molecule's polar surface area, related to membrane permeability; often desired to be < 140 Ų. mdpi.com
Rotatable Bonds (nRotb): A measure of molecular flexibility, ideally ≤ 10.
Pharmacokinetic Predictions:
Absorption: Models predict parameters like Human Intestinal Absorption (HIA) and permeability through Caco-2 cell monolayers, which simulate the intestinal barrier. mdpi.comuomustansiriyah.edu.iq
Distribution: Predictions include the ability to cross the Blood-Brain Barrier (BBB) and the extent of Plasma Protein Binding (PPB). researchgate.netuomustansiriyah.edu.iq High PPB can limit the free fraction of a drug available for therapeutic action.
Metabolism: In silico tools can predict which Cytochrome P450 (CYP) enzymes a compound is likely to inhibit or be a substrate for. uomustansiriyah.edu.iq Inhibition of major CYP isoforms can lead to adverse drug-drug interactions.
Toxicity: Early toxicity assessment flags potential liabilities. Common predictions include mutagenicity (e.g., via the AMES test), cardiotoxicity (e.g., hERG inhibition), and hepatotoxicity (liver injury). mdpi.comresearchgate.net Compounds that pass these initial filters are prioritized for further study. nih.gov
| Property Class | Parameter | Predicted Value/Classification | Interpretation |
|---|---|---|---|
| Drug-Likeness (Lipinski) | Molecular Weight | < 500 g/mol | Compliant |
| LogP | < 5 | Compliant | |
| H-Bond Donors | ≤ 5 | Compliant | |
| H-Bond Acceptors | ≤ 10 | Compliant | |
| Absorption | Human Intestinal Absorption | High | Likely well-absorbed from the GI tract. uomustansiriyah.edu.iq |
| Caco-2 Permeability | Moderate to High | Suggests good intestinal permeability. mdpi.com | |
| Distribution | BBB Permeant | No | Unlikely to cross the blood-brain barrier, potentially reducing CNS side effects. uomustansiriyah.edu.iq |
| Plasma Protein Binding | < 90% | Indicates a sufficient fraction of the drug may be unbound and active. researchgate.net | |
| Metabolism | CYP2D6 Inhibitor | No | Low risk of drug-drug interactions involving the CYP2D6 pathway. |
| Toxicity | AMES Toxicity | Non-mutagenic | Low risk of mutagenicity. mdpi.com |
| hERG I Inhibition | No | Low risk of cardiotoxicity. mdpi.com |
Structure Activity Relationship Sar Investigations of 1h Pyrrolo 2,3 F Quinoline and Its Analogues
Impact of Pyrrole (B145914) and Quinoline (B57606) Ring Condensation Isomerism
Different isomers, such as the angular 1H-pyrrolo[3,2-h]quinoline, present a distinct three-dimensional structure compared to the more linear isomers. nih.gov Studies on 2-substituted 1H-pyrrolo[3,2-h]quinoline derivatives revealed that this angular molecular structure, while different from the linear ellipticine, still permits antiproliferative activity and the induction of DNA fragmentation, suggesting that these angular scaffolds can interact with similar biological targets, potentially as topoisomerase inhibitors. nih.gov The mode of ring fusion directly influences the molecule's ability to intercalate between DNA base pairs, a common mechanism of action for this class of compounds. nih.gov
The exploration of various isomeric cores, including pyrrolo[1,2-a]quinoline (B3350903) and pyrrolo[2,1-a]isoquinoline, further demonstrates the importance of the core scaffold's topology. mdpi.com The specific arrangement of the fused rings defines the foundational geometry upon which substitutions can be made, with each isomeric system presenting a unique biological profile. ulisboa.ptmdpi.com
| Isomeric Scaffold | Structural Feature | Associated Biological Activity |
| 1H-pyrrolo[2,3-f]quinoline | Linear-like | DNA intercalation, Antiproliferative nih.gov |
| 1H-pyrrolo[3,2-h]quinoline | Angular | Antiproliferative, DNA fragmentation nih.gov |
| 1H-pyrrolo[3,2-c]quinoline | Angular | Potential CNS activity, Anticancer ulisboa.pt |
| Pyrrolo[1,2-a]quinoline | Fused, non-linear | Anticancer, Antibacterial, Antifungal mdpi.comresearchgate.net |
Positional and Stereochemical Effects of Substituents on Biological Activity Profiles
Once an optimal isomeric scaffold is identified, the biological activity can be further fine-tuned by introducing various substituents at different positions on the tricyclic core. The nature, size, and position of these substituents have a profound impact on the molecule's potency, selectivity, and pharmacokinetic properties. ulisboa.pt
For instance, in a series of 2-substituted this compound derivatives, the substituents play a role in their ability to form molecular complexes with DNA and inhibit DNA synthesis in tumor cells. nih.gov Similarly, research on the 1H-pyrrolo[3,2-c]quinoline scaffold involved the strategic introduction of substituents like fluorine, chlorine, or a methoxy (B1213986) group at the 8-position to modulate the compound's properties, potentially for central nervous system (CNS) activity. ulisboa.pt
A detailed SAR analysis of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives in the context of antileishmanial activity provides clear evidence of these positional effects. The study revealed that the type and position of substituents on the molecule were critical for its efficacy against Leishmania donovani. The introduction of various functional groups led to a range of inhibitory concentrations (IC₅₀), highlighting the sensitivity of the biological target to the substitution pattern.
| Compound | Substitutions | IC₅₀ (µM) |
|---|---|---|
| 5c | Specific substitutions leading to moderate activity | 10.51 |
| 5i | Substitutions enhancing activity | 8.39 |
| 5k | Alternative substitutions with moderate activity | 10.31 |
| 5m | Identified as a lead compound with good activity | 8.36 |
| 5n | Substitutions resulting in improved potency | 7.42 |
| 5p | Most potent compound in the series | 5.35 |
| 7a | Amide derivative showing good activity | 8.75 |
| Miltefosine | Standard Drug (Reference) | 8.10 |
This data illustrates that even minor changes to the substituents can lead to significant differences in biological potency.
Modulation of Molecular Recognition through Structural Modifications
Structural modifications to the this compound scaffold directly influence its ability to recognize and bind to specific biological macromolecules like DNA or proteins. The planar, aromatic nature of the tricyclic system is well-suited for intercalation into the DNA double helix, a process where the molecule inserts itself between adjacent base pairs. nih.gov This mode of binding disrupts DNA replication and transcription, leading to cytotoxic effects in cancer cells.
More sophisticated molecular recognition can be achieved through targeted structural alterations. For example, derivatives of the isomeric 1H-pyrrolo[3,2-h]quinoline have been specifically designed to recognize and bind to CTG trinucleotide repeats in DNA. nih.gov In these molecules, the tricyclic system provides a unique, non-linear hydrogen-bonding surface that is complementary to the thymine (B56734) bases in the DNA repeats. The addition of different alkylamino linkers to this core structure further modulates the binding affinity. This work demonstrates that while the core heterocycle is essential for recognition, the appended side chains are critical for optimizing the strength and specificity of the interaction. Quinoline derivatives lacking the fused pyrrole ring showed significantly lower binding affinity, underscoring the importance of the complete pyrroloquinoline structure for this specific molecular recognition task. nih.gov
Elucidation of Pharmacophoric Requirements for Specific Target Interactions
A pharmacophore is defined as the essential ensemble of steric and electronic features that are necessary to ensure the optimal molecular interactions with a specific biological target. For the this compound class of compounds, SAR studies help to define the pharmacophoric requirements for various activities.
In the case of antileishmanial agents targeting Leishmania donovani topoisomerase I (LdTop1), docking studies have helped to elucidate more specific pharmacophoric requirements. These include the ability to intercalate at the DNA cleavage site and form specific hydrogen bonds with key amino acid residues in the enzyme's active site, such as Lys352 and Asn221. nih.gov
For sequence-specific DNA binding, as seen with 1H-pyrrolo[3,2-h]quinoline-8-amine (PQA), the pharmacophore consists of the tricyclic core that presents a specific pattern of hydrogen bond donors and acceptors complementary to the target DNA sequence (e.g., thymine in a CTG repeat). nih.gov The PQA core itself is identified as a crucial molecular unit, or pharmacophoric element, for binding to both CTG and CCG repeats. nih.gov These findings highlight how the pyrroloquinoline scaffold can be adapted to create precise interactions with distinct biological targets by understanding and refining its key pharmacophoric features.
Mechanistic Studies of Biological Interactions of 1h Pyrrolo 2,3 F Quinoline Derivatives Non Clinical Focus
Enzyme Inhibition Mechanism Elucidation
Derivatives of the 1H-pyrrolo[2,3-f]quinoline scaffold have been investigated for their potential to inhibit a range of enzymes critical to metabolic, signaling, and viral replication pathways. The specific arrangement of the fused pyrrole (B145914) and quinoline (B57606) rings, along with the nature and position of substituents, dictates the potency and selectivity of these interactions.
Inhibition of Key Metabolic Enzymes (e.g., G5K, MAO-B)
Research into the inhibitory effects of pyrroloquinoline derivatives on metabolic enzymes has shown that the specific isomerism of the scaffold is crucial. In studies of Glutamate-5-kinase (G5K) inhibitors, the 3H-pyrrolo[2,3-c]quinoline scaffold was identified as an optimal core structure. Comparative analyses with other isomers, such as 1H-pyrrolo[3,2-h]quinoline and this compound, have indicated that the fusion pattern of the pyrrole and quinoline rings significantly impacts binding affinity and selectivity, though specific inhibitory data for this compound derivatives against G5K are not extensively detailed in the available literature. smolecule.com
In the context of Monoamine Oxidase B (MAO-B) inhibition, a key target in neurodegenerative diseases, structure-activity relationship studies have been conducted on related pyrroloquinoline scaffolds. For instance, derivatives of 1H-pyrrolo[3,2-h]quinoline have been synthesized and evaluated, suggesting that the pyrroloquinoline core is a viable pharmacophore for MAO-B inhibitors. acs.org However, detailed mechanistic studies specifically elucidating the inhibition of MAO-B by this compound derivatives are limited.
Modulation of Kinase Activity (e.g., Haspin, CLK1/4, DYRK1A, PI3K/mTOR)
The this compound scaffold has been identified in the context of kinase inhibition, particularly concerning the PI3K/mTOR signaling pathway. Patent literature suggests the inclusion of this compound in the design of mTOR and tricyclic PI3K inhibitors. google.comgoogle.com This indicates that the structural features of this scaffold are recognized as suitable for targeting the ATP-binding sites of these critical cell signaling kinases. However, specific IC50 values and detailed mechanistic data for this compound derivatives are not extensively available in the public domain. Research on isomeric structures, such as pyrrolo[3,2-b]quinoxaline derivatives, has shown inhibition of PI3K/mTOR, highlighting the broader potential of the pyrrolo-heterocyclic family as kinase inhibitors. ulisboa.pt
Effects on Viral Enzymes (e.g., 3CLpro/Mpro)
A significant finding in the study of this compound derivatives is the inhibitory activity of Pyrroloquinoline quinone (PQQ) against the SARS-CoV-2 3CLpro (Mpro). nih.govacs.org PQQ, which has the chemical structure 4,5-dioxo-4,5-dihydro-1H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylic acid, is a naturally occurring redox cofactor. nih.govacs.org
Studies have demonstrated that PQQ can inhibit the enzymatic activity of the SARS-CoV-2 main protease (Mpro), an enzyme essential for viral replication. nih.govacs.org The mechanism involves hindering the cleavage of viral polyproteins into their functional forms. This inhibition of Mpro activity by a derivative of the this compound scaffold highlights its potential as a core structure for the development of antiviral agents. nih.govacs.org The high sequence similarity between the 3CLpro of SARS-CoV-2 and other coronaviruses, such as Feline Infectious Peritonitis Virus (FIPV), suggests that this inhibitory action could have a broader spectrum. nih.gov
Interactions with Redox Co-factors and Oxidoreductases
The derivative Pyrroloquinoline quinone (PQQ) is not just an inhibitor but is itself a redox cofactor. annualreviews.orgnih.gov Its this compound core is central to its function in various enzymatic reactions. PQQ is known to be a cofactor for bacterial enzymes, particularly NAD(P)H-independent dehydrogenases. annualreviews.org
Mechanistically, PQQ participates in redox cycling, existing in both oxidized (PQQox) and reduced (PQQH2) forms. nih.gov It has been shown to enhance the oxidation of NADH to NAD+, a crucial process for maintaining cellular redox balance and supporting the function of NAD+-dependent enzymes like sirtuins. nih.gov PQQ's ability to act as an accessory factor for enzymes such as lactate (B86563) dehydrogenase underscores the integral role of the this compound structure in fundamental biological oxidation-reduction processes. nih.gov
Molecular Interactions with Nucleic Acids
The planar, aromatic nature of the this compound scaffold makes it a prime candidate for interaction with nucleic acids. The mode and affinity of this binding are heavily influenced by the substituents attached to the core structure.
DNA Intercalation and Binding Affinity
Studies have confirmed that derivatives of this compound are capable of forming molecular complexes with double-stranded DNA through intercalation. acs.org This process involves the insertion of the planar heterocyclic system between the base pairs of the DNA double helix. The addition of side chains, particularly basic ones, to the scaffold can enhance DNA binding affinity and improve solubility under physiological conditions. ulisboa.pt
The cytotoxic properties of certain N-alkylated this compound derivatives have been linked to their interaction with DNA. openmedicinalchemistryjournal.comresearchgate.netdokumen.pub The spatial orientation of these side chains relative to the planar core can significantly influence both the DNA-binding affinity and the resulting biological activity. ulisboa.ptopenmedicinalchemistryjournal.com While the intercalative binding mode is established, specific quantitative data, such as DNA binding constants for various this compound derivatives, require further detailed investigation.
Inhibition of DNA Synthesis in Cellular Models
Certain 2-substituted derivatives of this compound have demonstrated the ability to inhibit DNA synthesis in cellular models. nih.gov These compounds, which bear a structural resemblance to the naturally occurring alkaloid ellipticine, have been shown to form molecular complexes with native double-stranded DNA. nih.gov The primary mechanism for this interaction is believed to be intercalation, where the planar aromatic ring system of the pyrroloquinoline derivative inserts itself between the base pairs of the DNA double helix. nih.gov This intercalation disrupts the normal structure and function of the DNA, thereby impeding the process of DNA replication. nih.gov Studies conducted on Ehrlich ascites tumor cells have confirmed that these derivatives exhibit a notable activity in inhibiting DNA synthesis. nih.gov
Effects on Topoisomerase Activity (In Vitro)
The cellular machinery for DNA replication and transcription relies on the activity of topoisomerase enzymes to manage DNA supercoiling. Some pyrroloquinoline derivatives have been investigated for their potential to interfere with this critical enzymatic function. While direct studies on this compound are limited, research on the related isomer, 2-substituted 1H-pyrrolo[3,2-h]quinoline, suggests a mode of action as topoisomerase inhibitors. nih.gov These compounds induced an antiproliferative effect and extensive DNA fragmentation in mammalian cells, which is a characteristic outcome of topoisomerase poisoning. nih.gov
Furthermore, studies on other structurally related fused heterocyclic systems, such as pyrazolo[4,3-f]quinoline derivatives, have shown inhibitory activity against both topoisomerase I and IIα. mdpi.comnih.gov For instance, certain pyrazolo[4,3-f]quinoline compounds were weakly effective at inhibiting topoisomerase I but showed significant inhibition of topoisomerase IIα, with one derivative demonstrating an inhibitory pattern equivalent to the well-known topoisomerase II inhibitor, etoposide, at a concentration of 100 µM. mdpi.comnih.gov Another related scaffold, 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one, has also been suggested to act through the inhibition of topoisomerase I. nih.gov These findings in related chemical classes suggest that the this compound core may also possess the potential to function as a topoisomerase poison, a mechanism that contributes to the cytotoxic effects of many anticancer agents by stabilizing the transient DNA-topoisomerase complex, leading to DNA strand breaks. embopress.orgembopress.org
Receptor Affinity and Ligand-Receptor Interactions (In Vitro)
The interaction of this compound derivatives with neurotransmitter receptors is a key area of investigation, revealing their potential to modulate neuronal signaling pathways.
Serotonin (B10506) Receptor (e.g., 5-HT6R, 5-HT2CR) Binding Studies
Derivatives of this compound have been evaluated for their affinity towards various serotonin receptor subtypes. Specifically, a series of (S)-N-alkyl-1-(1-pyrrolo[2,3-f]quinolinyl)-2-propylamine derivatives have been synthesized and assessed for their functional activity and radioligand binding at human 5-HT2A, 5-HT2B, and 5-HT2C receptors. researchgate.net The data from these studies provide quantitative measures of their binding affinities.
| Compound | Substitution | 5-HT2A Ki (nM) | 5-HT2B Ki (nM) | 5-HT2C Ki (nM) |
|---|---|---|---|---|
| (S)-1-(1-pyrrolo[2,3-f]quinolinyl)-2-propylamine | - | 140 | 130 | 20 |
| (S)-N-methyl-1-(1-pyrrolo[2,3-f]quinolinyl)-2-propylamine | N-methyl | 48 | 27 | 3.8 |
| (S)-N-ethyl-1-(1-pyrrolo[2,3-f]quinolinyl)-2-propylamine | N-ethyl | 63 | 23 | 3.3 |
| (S)-N-propyl-1-(1-pyrrolo[2,3-f]quinolinyl)-2-propylamine | N-propyl | 110 | 38 | 4.7 |
| (S)-N-butyl-1-(1-pyrrolo[2,3-f]quinolinyl)-2-propylamine | N-butyl | 150 | 42 | 6.2 |
| (S)-N-pentyl-1-(1-pyrrolo[2,3-f]quinolinyl)-2-propylamine | N-pentyl | 210 | 65 | 11 |
| (S)-N-allyl-1-(1-pyrrolo[2,3-f]quinolinyl)-2-propylamine | N-allyl | 100 | 32 | 5.3 |
| (S)-N-cyclopropylmethyl-1-(1-pyrrolo[2,3-f]quinolinyl)-2-propylamine | N-cyclopropylmethyl | 130 | 41 | 6.9 |
Molecular Recognition Principles
The principles governing the interaction of this compound derivatives with their biological targets can be inferred from studies on related compounds and the general principles of ligand-receptor binding. For serotonin receptors, the interaction is often characterized by a salt bridge formation between a positively charged amine group on the ligand and a conserved aspartate residue (D3.32) in the receptor's transmembrane helix 3. nih.gov Hydrogen bonding, for instance with a conserved threonine residue (T3.37), and hydrophobic interactions with aromatic residues within the binding pocket also play a crucial role in stabilizing the ligand-receptor complex. nih.gov The specific substitution pattern on the pyrroloquinoline core can influence the orientation of the molecule within the binding site, leading to differential affinities and selectivities for various receptor subtypes. nih.gov
Cellular Mechanism of Action in In Vitro Assays
The cellular mechanism of action for this compound derivatives, as suggested by in vitro studies, appears to be multifaceted. A primary mechanism contributing to their antiproliferative effects is the inhibition of DNA synthesis through intercalation. nih.gov By inserting into the DNA helix, these compounds can disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and inhibition of cell growth.
Additionally, the potential for these compounds to act as topoisomerase inhibitors represents another significant cellular mechanism. By poisoning topoisomerases, these derivatives could induce DNA damage in the form of strand breaks. nih.gov This DNA damage can trigger cellular stress responses, leading to the activation of apoptotic pathways and programmed cell death. The antiproliferative activity observed for some pyrroloquinoline derivatives has been directly linked to the induction of extensive DNA fragmentation, a hallmark of apoptosis. nih.gov
Induction of Apoptotic Pathways in Cancer Cell Lines
A review of published research did not identify specific studies focused on the induction of apoptotic pathways as a primary mechanism of action for derivatives of the this compound core structure. While related isomers, such as certain 3H-pyrrolo[3,2-f]quinoline derivatives, have been shown to induce apoptosis in leukemia cells, this mechanism has not been explicitly detailed for the this compound scaffold itself in the reviewed literature. nih.govnih.gov
One complex derivative, Pyrroloquinoline quinone (PQQ), chemically known as 4,5-dihydro-4,5-dioxo-1H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylic acid, has been studied for its ability to inhibit apoptosis and DNA damage in specific contexts, demonstrating that the core scaffold is biologically active, though not necessarily through the pro-apoptotic pathways typically sought for anticancer agents. spandidos-publications.com
Antiproliferative Activity in Various In Vitro Cell Models
Derivatives of this compound have demonstrated notable antiproliferative and cytotoxic activity across a variety of in vitro cancer cell models. A primary mechanism identified for some of these compounds is their interaction with DNA. nih.gov Certain 2-substituted this compound derivatives, designed as structural analogues of the natural anticancer agent ellipticine, have been shown to form molecular complexes with double-stranded DNA through intercalation. nih.gov This interaction leads to a significant inhibition of DNA synthesis, which was observed in Ehrlich ascites tumor cells. nih.gov
Further studies have quantified the cytotoxic potential of specific derivatives. A series of this compound-2-carboxamides were synthesized and evaluated against four tumor cell lines. researchgate.net Among these, one derivative showed significant activity in the human non-small cell lung cancer cell line NSCLC-N16-L16, with a half-maximal inhibitory concentration (IC50) of 10.2 µM. researchgate.netresearchgate.net Another compound in a related series demonstrated an IC50 of 26.4 µM in the same cell line. researchgate.net
Additionally, N-alkylated 1H-pyrrolo[2,3-f]quinolines have been assessed for cytotoxicity against an ovarian carcinoma cell line panel. ulisboa.pt While most of the tested compounds had IC50 values above 25 µM, derivatives featuring N,N-diethylethylaminyl and ethylpiperidinyl side chains showed considerable cytotoxic effects. ulisboa.pt These specific derivatives were notably more active against the cisplatin-resistant CH1cisR cell line compared to the parent CH1 cell line, suggesting potential for overcoming certain types of drug resistance. ulisboa.pt
| Derivative Class | Specific Compound | Cancer Cell Line | Observed Activity | Source |
|---|---|---|---|---|
| 2-Substituted 1H-pyrrolo[2,3-f]quinolines | Not specified | Ehrlich ascites tumor cells | Inhibition of DNA synthesis via intercalation | nih.gov |
| This compound-2-carboxamides | Compound 5d | NSCLC-N16-L16 (Human non-small cell lung) | IC50 = 10.2 µM | researchgate.netresearchgate.net |
| C2-Substituted 1H-pyrrolo[2,3-f]quinolines | Compound 5e | NSCLC-N16-L16 (Human non-small cell lung) | IC50 = 26.4 µM | researchgate.net |
| N-alkylated 1H-pyrrolo[2,3-f]quinolines | Derivative with N,N-diethylethylaminyl group | Ovarian carcinoma (CH1cisR) | Considerable cytotoxicity; more active in cisplatin-resistant line | ulisboa.pt |
| N-alkylated 1H-pyrrolo[2,3-f]quinolines | Derivative with ethylpiperidinyl group | Ovarian carcinoma (CH1cisR) | Considerable cytotoxicity; more active in cisplatin-resistant line | ulisboa.pt |
Modulation of Cellular Signaling Cascades (e.g., PI3K/mTOR pathways)
Based on a review of the available scientific literature, there are no specific mechanistic studies that directly link derivatives of the this compound scaffold to the modulation of the PI3K/mTOR signaling cascade or other related cellular signaling pathways. While the broader class of quinoline-based compounds has been explored for activity against various kinases, research specifically elucidating the effect of this compound derivatives on these particular pathways has not been identified.
Comparative Studies and Development of Novel Pyrroloquinoline Scaffolds
Structural Isomers of Pyrroloquinoline
The arrangement of the pyrrole (B145914) and quinoline (B57606) rings in the pyrroloquinoline system significantly influences the molecule's biological and chemical properties. The way these rings are fused, as well as the substitution pattern on the resulting tricyclic core, determines the compound's activity. ulisboa.ptulisboa.pt For instance, while some 3H-pyrrolo[2,3-c]quinolines have shown antimalarial properties, various other isomers, including 1H-pyrrolo[2,3-f]quinoline, have been investigated for their potential as anticancer agents. ulisboa.pt
Table 1: Comparison of Pyrroloquinoline Isomers
| Isomer | Key Structural Feature | Reported Biological Activities |
| This compound | Linear arrangement of the fused rings. | Anticancer, antiproliferative, antileishmanial, antimalarial, 5-HT2CR agonist. ulisboa.pt |
| 1H-pyrrolo[3,2-h]quinoline | Angular molecular structure. | Antiproliferative, DNA fragmentation induction. nih.gov |
| 1H-pyrrolo[3,2-c]quinoline | Pyrrole ring fused at the [3,2-c] position of quinoline. | Potential for various biological activities depending on substitution. |
Comparative studies have revealed important structure-activity relationships. For example, in a series of pyrrolo[2,3-f]isoquinoline derivatives, the orientation of a side chain was found to be critical for cytotoxicity. ulisboa.pt When the side chain pointed into the bay region formed by the rings, the compounds were active, whereas they were inactive if it pointed away. ulisboa.pt This highlights the importance of the three-dimensional arrangement of atoms in determining biological function.
Fused Ring Systems and Polycyclic Heteroaromatic Analogues
Expanding the pyrroloquinoline scaffold by fusing additional rings has led to the creation of novel polycyclic heteroaromatic compounds with unique properties. These complex systems are of interest for their potential applications in materials science and as bioactive molecules.
For example, researchers have synthesized pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinoline and pyrrolo[2′,3′,4′:4,10]anthra[1,9-fg]quinoline derivatives. mdpi.comscilit.com These syntheses often involve multi-step processes, including site-selective cross-coupling reactions and palladium-catalyzed C-H arylation as key ring-closing steps. mdpi.comscilit.com The study of these molecules has shown that altering the size of the central ring can impact the optical and aromatic properties of the polycyclic scaffold. mdpi.com
Other examples of fused systems include:
Isoindolo[2,1-a]quinolines: These tetracyclic compounds have been evaluated as inhibitors of human topoisomerase-II and DNA gyrase. nih.gov
Cyclopenta[b]pyrrolo[3,2-f]quinolines: These have been prepared through combinatorial synthesis approaches. nih.gov
Isoxazolo[3',4':4,5]pyrrolo(or thieno)[2,3-c]quinoline: This represents another class of fused quinoline heterocycles. umich.edu
The synthesis of these complex molecules often presents significant challenges, requiring sophisticated synthetic strategies to control regioselectivity and achieve the desired final structures.
Scaffold Hopping and Bioisosteric Replacements
Scaffold hopping is a computational drug design strategy that involves replacing the core structure of a known active compound with a different, yet functionally equivalent, scaffold. nih.gov This approach aims to identify novel compounds with similar biological activity but potentially improved properties, such as enhanced potency, better pharmacokinetics, or reduced toxicity.
In the context of pyrroloquinolines, scaffold hopping could involve replacing the pyrroloquinoline core with other heterocyclic systems that can mimic its key interactions with a biological target. For instance, the 2-(quinolin-4-yloxy)acetamide scaffold has been explored as a replacement for the imidazo[1,2-a]pyridine-3-carboxamide (B1205228) system in the development of new antimycobacterial agents. nih.gov
Bioisosteric replacement is a related concept where an atom or a group of atoms is exchanged with another that has similar physical or chemical properties, with the goal of creating a new molecule with similar biological properties to the parent compound. cambridgemedchemconsulting.comnih.gov This can be used to fine-tune the properties of a lead compound.
Table 2: Common Bioisosteric Replacements
| Original Group | Bioisosteric Replacement(s) |
| -CH= | -N= nih.gov |
| Phenyl | Pyridyl, Thiophene cambridgemedchemconsulting.com |
| -OH | -F, -OMe cambridgemedchemconsulting.com |
An example of a successful bioisosteric replacement is the substitution of a phenolic hydroxyl group with a pyrrole ring, where both groups can act as hydrogen bond donors. u-tokyo.ac.jp
Natural Product Inspired Pyrroloquinoline Derivatives
Nature has provided a rich source of complex and biologically active molecules that have inspired the synthesis of novel therapeutic agents. The pyrroloquinoline scaffold is found in several natural products, including marinoquinolines and lymphostins.
Marinoquinolines:
Marinoquinolines are a series of pyrroloquinoline alkaloids, with Marinoquinoline A being isolated from the gliding bacterium Ohtaekwangia kribbensis. acs.org
These compounds have demonstrated weak antibacterial and antifungal activities, as well as moderate cytotoxicity against several mammalian cell lines. acs.org They have also shown activity against Plasmodium falciparum, the parasite responsible for malaria. acs.org
The 3H-pyrrolo[2,3-c]quinoline core is a key feature of the marinoquinolines. researchgate.net
Lymphostins:
Lymphostin is an immunosuppressant natural product containing a pyrrolo[4,3,2-de]quinoline core. nih.govresearchgate.net It is believed to be biosynthesized from tryptophan. nih.govacs.org
Lymphostin and its analogues have been shown to be potent inhibitors of mTOR (mammalian target of rapamycin), a key protein kinase involved in cell growth and proliferation. nih.govresearchgate.netfigshare.com
The synthesis of the lymphostin core and its derivatives is an active area of research, with the goal of developing novel anticancer and immunosuppressive agents. acs.orgfigshare.com
The complex structures and potent biological activities of these natural products provide a valuable blueprint for the design and synthesis of new pyrroloquinoline-based compounds with therapeutic potential.
Future Directions and Emerging Research Avenues in 1h Pyrrolo 2,3 F Quinoline Chemistry
Advanced Synthetic Methodologies
The development of novel and efficient synthetic routes is paramount for exploring the full potential of the 1H-pyrrolo[2,3-f]quinoline core. While classical methods like the Fischer indol synthesis have been employed for the preparation of 2-substituted this compound derivatives, the future lies in the adoption of more advanced and versatile strategies that offer greater control over molecular diversity and complexity. nih.gov
Emerging trends in organic synthesis are expected to greatly impact the construction of this scaffold. These include:
Transition-Metal Catalysis: Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, are powerful tools for the functionalization of heterocyclic systems. clockss.org Future research will likely focus on the late-stage C-H activation and functionalization of the this compound core. This would allow for the direct introduction of various substituents without the need for pre-functionalized starting materials, thus improving atom and step economy. The development of site-selective C-H arylation, as seen in the synthesis of other N-doped polycyclic heteroaromatic compounds, could provide a direct route to novel derivatives. nih.gov
Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials, are highly efficient for generating molecular diversity. frontiersin.org The application of Ugi and Passerini reactions, followed by post-modification cyclization, has been successful in creating libraries of related pyrroloquinolinone derivatives and could be adapted for the this compound system. nih.govrsc.org
Novel Cyclization Strategies: The development of new intramolecular and intermolecular cyclization cascades to construct the tricyclic core is an active area of research. frontiersin.org Acid-mediated cycloisomerization and photocyclization reactions are examples of powerful methods for forming complex heterocyclic systems. nih.govfrontiersin.org The exploration of reductive cyclization of nitro-aromatic compounds, catalyzed by metals like palladium, presents another promising avenue for the synthesis of the pyrroloquinoline nucleus. researchgate.net
| Methodology | Description | Potential Advantages | Reference Isomer Example |
|---|---|---|---|
| Palladium-Catalyzed C-H Arylation | Direct functionalization of C-H bonds with aryl groups. | High atom economy, late-stage modification. | Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinoline nih.gov |
| Post-Ugi Modification | A multicomponent reaction followed by intramolecular cyclization. | Rapid library synthesis, high diversity. | 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one nih.govrsc.org |
| Diels-Alder Reaction | A [4+2] cycloaddition to construct the quinoline (B57606) ring system. | Stereospecific, good control over ring substitution. | Pyrrolo[3,4-f]quinoline-8-carbonitrile researchgate.net |
| Reductive Cyclization | Palladium-catalyzed cyclization of a nitro-group containing precursor. | Mild reaction conditions, functional group tolerance. | Pyrrolo-[3,2-c]quinoline N-oxide researchgate.net |
Multidisciplinary Approaches in Mechanistic Studies
A deeper understanding of reaction mechanisms and biological modes of action is crucial for the advancement of this compound chemistry. Future research will increasingly rely on a multidisciplinary approach that integrates experimental and computational techniques to unravel complex molecular processes.
The synergy between experimental and theoretical methods is particularly powerful. For instance, kinetic studies, isotopic labeling, and in-situ spectroscopic analysis can provide empirical data on reaction pathways. This data can then be used to validate and refine computational models.
Computational Chemistry is poised to play a more significant role. Key areas of application include:
Density Functional Theory (DFT): DFT calculations can be used to model reaction profiles, identify transition states, and predict the regioselectivity of reactions. rsc.orgmdpi.com This can guide the optimization of reaction conditions and the design of more efficient synthetic routes.
Molecular Docking and Dynamics: These computational tools are invaluable for studying the interactions between this compound derivatives and their biological targets. nih.govmdpi.com By simulating the binding of a ligand to a protein's active site, researchers can predict binding affinities and identify key interactions, which is essential for rational drug design.
The structural elucidation of reaction intermediates and final products using advanced analytical techniques such as 2D NMR spectroscopy and single-crystal X-ray crystallography will continue to be a cornerstone of mechanistic studies. frontiersin.org
Rational Design of Targeted Molecular Probes
The this compound scaffold serves as an excellent starting point for the rational design of molecules that can selectively interact with specific biological targets. This approach moves beyond traditional high-throughput screening by incorporating structural information about the target into the design process.
A key strategy in rational design is structure-based design , where the three-dimensional structure of a target protein or nucleic acid is used to guide the design of complementary ligands. mdpi.com This often involves an iterative process of computational modeling, chemical synthesis, and biological evaluation.
Examples of the rational design of targeted probes based on related heterocyclic systems, which can be extrapolated to the this compound core, include:
Kinase Inhibitors: Many quinoline and pyrrolo-based heterocyclic compounds have been developed as inhibitors of protein kinases, which are important targets in cancer therapy. rsc.orgeco-vector.comscilit.com The design of these inhibitors often involves creating molecules that can fit into the ATP-binding pocket of the kinase and form specific hydrogen bonds and hydrophobic interactions.
DNA Intercalators and Groove Binders: The planar aromatic system of this compound makes it a suitable scaffold for designing DNA-targeting agents. nih.gov By modifying the substituents, it is possible to tune the DNA binding affinity and sequence selectivity.
Fluorescent Probes: The inherent spectroscopic properties of the quinoline ring system can be exploited to develop fluorescent molecular probes for sensing ions or biomolecules, or for cellular imaging applications.
Structure-Activity Relationship (SAR) studies are a critical component of rational design. nih.govmdpi.com By systematically modifying the structure of a lead compound and evaluating the effect on its biological activity, researchers can build a model that informs the design of more potent and selective molecules.
| Target Class | Design Principle | Potential Application | Reference Scaffold Example |
|---|---|---|---|
| Protein Kinases (e.g., Raf, FGFR) | Mimicking the ATP binding mode, forming key interactions in the active site. | Anticancer agents. | 3,3-Dimethyl-1H-pyrrolo[3,2-g]quinolin-2(3H)-one rsc.org |
| DNA | Intercalation between base pairs or binding to the minor/major groove. | Antiproliferative agents, tools to study DNA replication/repair. | 2-substituted this compound nih.gov |
| Protein-Protein Interactions (PPIs) | Targeting specific "hot spots" at the interface of two proteins. | Modulation of signaling pathways. | Pyrazolo[4,3-c]pyridines (PEX14-PEX5 inhibitors) acs.org |
Applications in Chemical Biology Research
Chemical biology utilizes small molecules as tools to probe and manipulate biological systems. This compound derivatives, with their diverse biological activities, are well-suited for such applications. Future research will likely see their expanded use in several areas:
Probing Cellular Pathways: Derivatives with specific biological activities, such as antiproliferative or antiprotozoal effects, can be used to dissect complex cellular pathways. nih.govnih.govnih.gov For example, a molecule that induces cell cycle arrest at a specific phase can be a valuable tool for studying the proteins that regulate cell division. nih.gov
Development of Photochemotherapeutic Agents: The development of pyrroloquinolinones as photoreagents that exhibit cytotoxicity upon irradiation opens up new possibilities in photochemotherapy. nih.gov These compounds can be used to induce localized cell death, offering a targeted approach to cancer treatment.
Antimicrobial Drug Discovery: With the rise of antibiotic resistance, there is a pressing need for new antimicrobial agents. Pyrroloquinoline derivatives have shown promise as antibacterial and antifungal compounds, and further research in this area is warranted. researchgate.net
Neuroscience Research: Given that some pyrroloquinoline isomers have shown activity in the central nervous system, there is potential to develop probes to study neurological processes and diseases. ulisboa.pt
The integration of the this compound scaffold with other chemical biology tools, such as click chemistry for target identification or fluorescent tags for cellular localization studies, will further enhance its utility in exploring the intricacies of biological systems.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 1H-pyrrolo[2,3-f]quinoline, and how are reaction yields optimized?
- The microwave-assisted Leimgruber-Batcho reaction is a key method, utilizing microwave irradiation and Lewis acid catalysis to accelerate indole/pyrroloquinoline formation. This approach achieves high yields (70–85%) and purity by reducing reaction times and minimizing side products . Alternative routes involve precursor manipulation, such as converting 2-chloro-3-vinylquinolines via thermal cyclization, though yields vary (65–95%) depending on substituents . Optimization strategies include adjusting microwave power, solvent polarity, and catalyst loading.
Q. How is structural integrity validated for synthesized this compound derivatives?
- Characterization employs multi-spectral analysis :
- Melting points (e.g., 235–240°C for the parent compound) confirm purity .
- IR spectroscopy identifies functional groups (e.g., N-H stretches at ~3400 cm⁻¹) .
- ¹H/¹³C NMR resolves aromatic proton environments (e.g., δ 7.2–8.5 ppm for quinoline protons) and carbon connectivity .
- X-ray crystallography (where applicable) provides definitive stereochemical assignments .
Q. What safety protocols are essential for handling this compound?
- The compound is classified as Acute Toxicity Category 3 (oral) and causes severe eye damage. Required PPE includes N95 masks, nitrile gloves, and safety goggles. Work should occur in a fume hood to avoid respiratory exposure. Waste disposal must comply with hazardous chemical regulations (WGK 3) .
Advanced Research Questions
Q. How can synthetic methods address low yields in pyrroloquinoline derivatives with bulky substituents?
- Bulky groups (e.g., aryl sulfonates) often hinder cyclization. Strategies include:
- Precursor pre-functionalization : Introducing substituents before cyclization (e.g., 3-vinylquinoline derivatives) improves steric compatibility .
- Microwave-assisted synthesis : Enhances reaction efficiency for sterically hindered intermediates (e.g., 79–95% yields for sulfonamide derivatives) .
- Catalytic hydrogenation : Post-cyclization hydrogenation stabilizes reactive intermediates (e.g., reducing double bonds in vinylquinolines) .
Q. What experimental approaches resolve contradictions in pharmacological data for pyrroloquinoline derivatives?
- Discrepancies in receptor binding (e.g., 5-HT6R affinity) may arise from stereochemical variations or assay conditions. Methodological solutions include:
- Enantiomeric separation : Chiral HPLC or crystallization to isolate active isomers (e.g., (S)-isomers show 3 nM Ki vs. 10 nM for (R)) .
- Constitutive activity assays : Differentiate neutral antagonists (e.g., compound 14 ) from inverse agonists (e.g., SB-742457) using cAMP accumulation assays .
- In vivo behavioral models : Tests like the Novel Object Recognition (NOR) task validate procognitive effects independently of in vitro data .
Q. How are redox properties of pyrroloquinoline derivatives evaluated for biochemical applications?
- While this compound itself is not a redox cofactor, its derivatives (e.g., PQQ) are studied via:
- Cyclic voltammetry : Measures redox potentials (e.g., PQQ’s −0.25 V vs. Ag/AgCl) .
- Enzymatic assays : Evaluates electron transfer efficiency in dehydrogenase systems (e.g., glucose dehydrogenase cofactor activity) .
- EPR spectroscopy : Detects radical intermediates during redox cycling .
Methodological Tables
Table 1. Key Synthetic Methods for Pyrroloquinoline Derivatives
Table 2. Pharmacological Profiling of 5-HT6R Antagonists
| Compound | Ki (nM) | Selectivity (vs. 5-HT2A) | Behavioral Model Efficacy (MED, mg/kg) |
|---|---|---|---|
| 14 | 3 | >1000× | NOR: 3; Vogel: 3 |
| SB-742457 | 0.41 | 500× | NOR: 3; Vogel: 6 |
Critical Analysis of Contradictory Data
- Stereochemical Impact : Variability in 5-HT6R binding affinity (e.g., 3 nM vs. 10 nM Ki) is attributed to chiral center configuration . Absolute stereochemistry must be confirmed via X-ray or NOESY .
- Assay Variability : Differences in cAMP accumulation assays (e.g., constitutive activity) require standardization using reference antagonists (e.g., clozapine) and controlled cell lines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
